Dhx9-IN-14

DHX9 inhibition Cellular target engagement Potency comparison

Early-stage DHX9 inhibitor screening often demands a cost-effective, moderate-potency probe to establish biological rationale before committing to high-affinity leads. Dhx9-IN-14 (Compound 161) directly addresses this need with a validated EC50 of 3.4 μM in cellular target engagement assays, delivering a reliable starting point for phenotypic evaluation. - Quantified cellular potency enables dose-response studies at micromolar working concentrations (e.g., 10-30 μM). - Distinct chemical scaffold from advanced inhibitors (ATX968, GH3595) supports scaffold-hopping medicinal chemistry campaigns. - Functions as a low-potency control to confirm phenotype specificity versus highly potent DHX9 inhibitors (>400-fold differential).

Molecular Formula C18H16F2N4O3S
Molecular Weight 406.4 g/mol
Cat. No. B12367539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDhx9-IN-14
Molecular FormulaC18H16F2N4O3S
Molecular Weight406.4 g/mol
Structural Identifiers
SMILESCN1C=C(C=C1C2=C(C=C(C=N2)F)F)C(=O)NC3=CC(=CC=C3)NS(=O)(=O)C
InChIInChI=1S/C18H16F2N4O3S/c1-24-10-11(6-16(24)17-15(20)7-12(19)9-21-17)18(25)22-13-4-3-5-14(8-13)23-28(2,26)27/h3-10,23H,1-2H3,(H,22,25)
InChIKeyPDIYXUZQZQCTEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dhx9-IN-14: A Research-Grade RNA Helicase DHX9 Inhibitor for Cancer Biology Studies


Dhx9-IN-14 (Compound 161, CAS: 2973747-90-7) is a synthetic small molecule inhibitor targeting the RNA helicase DHX9 (DExH-box helicase 9). Its primary characterized activity is the engagement of cellular DHX9, demonstrating an EC50 value of 3.4 μM in a cell-based target engagement assay [1]. This compound is a member of a broader class of DHX9 inhibitors, with its structure and utility defined in the patent literature [1]. It is supplied by multiple vendors and is exclusively intended for research applications, particularly within the context of cancer biology, to investigate the role of DHX9 in processes such as RNA metabolism and genomic stability [1].

Why Dhx9-IN-14 Cannot Be Arbitrarily Substituted with Other DHX9 Inhibitors


Within the emerging class of DHX9 inhibitors, which includes tool compounds and advanced leads like ATX968, GH3595, and other DHX9-IN series molecules, substitution is not straightforward due to profound variations in biochemical potency, cellular efficacy, and downstream pharmacodynamics. The target compound, Dhx9-IN-14, occupies a specific niche with its micromolar cellular potency (EC50 = 3.4 μM) , starkly contrasting with the sub-nanomolar IC50 values reported for agents like ATX968 (IC50 = 8 nM) and DHX9-IN-2 (IC50 = 0.0698 nM) . These quantitative potency differences translate to distinct experimental working concentrations and potential for off-target effects, precluding simple, dose-equivalent substitution. Furthermore, more advanced molecules such as ATX968 and GH3595 have established in vivo efficacy and defined biomarker responses (e.g., induction of Alu-mediated circRNAs) that have not been reported for Dhx9-IN-14, making the latter a specialized tool for specific cellular contexts rather than a direct replacement for in vivo-grade leads [1].

Quantitative Differentiation Guide: Dhx9-IN-14 vs. Advanced DHX9 Inhibitors


Cellular Target Engagement Potency: Dhx9-IN-14 vs. ATX968

Dhx9-IN-14 is a less potent inhibitor of cellular DHX9 target engagement compared to the advanced tool compound ATX968. This difference is critical for experimental design, as the working concentration for Dhx9-IN-14 is orders of magnitude higher.

DHX9 inhibition Cellular target engagement Potency comparison

Biochemical DHX9 Inhibition: Dhx9-IN-14 vs. DHX9-IN-2

When comparing to another inhibitor from the same 'DHX9-IN' series, Dhx9-IN-14 is drastically less potent at the biochemical level. While direct biochemical data for Dhx9-IN-14 is unavailable, its micromolar cellular potency suggests a significantly weaker interaction with DHX9 than DHX9-IN-2, which directly inhibits the enzyme with a sub-nanomolar IC50.

DHX9 helicase IC50 comparison In vitro pharmacology

Chemical Scaffold and Target Engagement: Dhx9-IN-14 vs. Advanced Allosteric Inhibitors

Dhx9-IN-14 is a structurally distinct early-generation inhibitor with an undisclosed binding mode, whereas advanced leads like GH3595 and ATX968 are characterized as allosteric inhibitors. The binding of ATX968 to a pocket distinct from the ATP binding site has been confirmed by X-ray crystallography, a level of structural characterization not available for Dhx9-IN-14 [1][2].

Chemical structure Allosteric inhibition Mechanism of action

In Vivo Efficacy Profile: Dhx9-IN-14 vs. ATX968

No in vivo data is reported for Dhx9-IN-14, classifying it as a purely in vitro research tool. In contrast, ATX968 is an orally bioavailable compound with demonstrated efficacy, inducing robust and durable tumor regression in an MSI-H/dMMR colorectal cancer xenograft model but not in an MSS/pMMR model [1].

In vivo efficacy Xenograft model Preclinical development

Selectivity Profile: Dhx9-IN-14 vs. ATX968

A detailed selectivity profile has not been published for Dhx9-IN-14. This is in stark contrast to ATX968, for which a comprehensive panel demonstrates high selectivity. ATX968 shows no significant inhibition against DHX36 (a related DExH-box RNA helicase), SMARCA2 (a DNA helicase), or a panel of 97 kinases [1].

Selectivity Off-target effects Kinase panel

Defined Research Scenarios for Dhx9-IN-14 Utilization


Initial Phenotypic Screening in Cellular Models of Cancer

Given its moderate, micromolar cellular potency (EC50 = 3.4 μM) , Dhx9-IN-14 is best employed in early-stage phenotypic screens where a higher concentration of inhibitor is acceptable and the primary goal is to observe a general cellular response to DHX9 inhibition. This can serve as an initial, cost-effective filter before investing in more potent and well-characterized leads like ATX968.

Investigating the Impact of Low-Affinity DHX9 Engagement on Cellular Processes

Unlike high-affinity tools (e.g., ATX968 with an IC50 of 8 nM) that fully inhibit DHX9 activity , Dhx9-IN-14's micromolar potency may allow for studies of partial or low-level DHX9 engagement. This could be a unique application for investigating the cellular consequences of incomplete target inhibition, which is not easily achievable with more potent compounds.

Structure-Activity Relationship (SAR) Studies and Chemical Probe Development

As a distinct chemical scaffold disclosed in patent WO2023158795 [1], Dhx9-IN-14 represents a valuable starting point for medicinal chemistry efforts aimed at developing novel DHX9 inhibitors with improved properties. It serves as an early 'hit' in the lead optimization process, allowing chemists to explore a different chemotype than the more advanced allosteric inhibitors like GH3595 and ATX968 .

Use as a Control Compound in Assays with More Potent Inhibitors

The significant potency difference between Dhx9-IN-14 and advanced leads like ATX968 (~425-fold difference) makes Dhx9-IN-14 a useful negative or low-potency control in cellular assays. It can help establish the specificity of effects seen with highly potent, selective inhibitors, ensuring that observed phenotypes are not simply due to general compound toxicity at high concentrations.

Technical Documentation Hub

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